molecular formula C10H14N2 B1598408 3-(Piperidin-4-yl)pyridine CAS No. 161609-89-8

3-(Piperidin-4-yl)pyridine

货号: B1598408
CAS 编号: 161609-89-8
分子量: 162.23 g/mol
InChI 键: BRBPGGIIQVBPSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Piperidin-4-yl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the partial reduction of pyridine followed by a Rhodium-catalyzed asymmetric carbometalation and subsequent reduction . Another approach involves the use of palladium and rhodium hydrogenation, which combines dehydroxylation and pyridine reduction in one step .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of palladium and rhodium catalysts is prevalent in these processes, ensuring high yields and purity of the final product .

化学反应分析

Types of Reactions: 3-(Piperidin-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

3-(Piperidin-4-yl)pyridine and its derivatives have been investigated for their biological activities, particularly as potential therapeutic agents. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For example, derivatives have been synthesized that show efficacy against various cancer cell lines, including ovarian and breast cancer cells. One study reported that a derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to non-cancerous cells, highlighting its potential as a selective anticancer agent .

1.2. Inhibition of Histone Demethylases

This compound is also recognized for its role as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression through the regulation of gene expression. Compounds containing this scaffold have demonstrated strong inhibitory effects on LSD1, with some derivatives achieving low micromolar inhibition constants ([K_i]) in enzyme assays . This suggests that these compounds could be developed into novel treatments targeting epigenetic modifications in cancer.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for optimizing their therapeutic potential.

2.1. Modifications and Their Effects

Several studies have explored the impact of structural modifications on the activity of this compound derivatives:

  • Substituent Variations : The introduction of different substituents at specific positions on the pyridine ring has been shown to significantly affect the inhibitory potency against LSD1 and other targets. For instance, a compound with a 4-fluoropyridin-3-yl substituent exhibited enhanced activity compared to other analogs .
  • Linker Modifications : Variations in the linker between the piperidine and the pyridine core have also been investigated, revealing that certain linkers can improve selectivity and potency against specific biological targets .

Therapeutic Applications

The diverse biological activities of this compound derivatives suggest multiple therapeutic applications:

3.1. Cancer Therapy

Given their anticancer properties, these compounds are being explored as potential treatments for various cancers, particularly those resistant to conventional therapies due to their ability to target specific molecular pathways involved in tumor growth .

3.2. Neurological Disorders

Research indicates that some derivatives may also interact with receptors involved in neurological functions, suggesting potential applications in treating conditions such as neuropathic pain or neurodegenerative diseases .

Case Studies and Research Findings

A selection of case studies highlights the practical applications and research findings related to this compound:

StudyFindings
Kalai et al., 2020Synthesized derivatives showed moderate cytotoxicity against ovarian cancer cells with minimal toxicity to normal cells .
GlaxoSmithKline ResearchIdentified structurally similar LSD1 inhibitors demonstrating significant activity in preclinical models .
Dual Receptor StudiesCompounds exhibited high affinity for histamine H3 and sigma-1 receptors, indicating potential for treating pain disorders .

作用机制

The mechanism of action of 3-(Piperidin-4-yl)pyridine involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

相似化合物的比较

Uniqueness: 3-(Piperidin-4-yl)pyridine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to its simpler counterparts .

生物活性

3-(Piperidin-4-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine group, which significantly influences its biological activity. The specific structural characteristics allow for interactions with various biological targets, making it a subject of extensive research in drug development.

Compound Name Structural Features Biological Activity
This compoundPiperidine at the 4-positionPotential LSD1 inhibitor with Ki values < 29 nM
3-(Piperidin-4-ylmethoxy)pyridineMethoxy group additionPotent inhibitor of histone demethylase LSD1
3-Methyl-4-(piperidin-4-yl)pyridineMethyl substitutionModulates receptor activity; potential anticancer

Inhibition of Histone Demethylase

One of the most significant findings regarding this compound derivatives is their role as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is crucial in regulating gene expression through histone methylation. Compounds containing the piperidinyl moiety have shown high selectivity and potency against LSD1, with Ki values as low as 29 nM, indicating their potential in cancer therapy .

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.021 µM to over 8 µM for different derivatives when tested against human cancer cells such as HeLa and MDA-MB-231. The presence of hydroxyl groups and other functional modifications significantly enhances their activity .

Case Studies

Case Study 1: Antileukemic Activity

A study investigating the antileukemic properties of piperidine derivatives found that specific substitutions on the phenyl ring led to enhanced antiproliferative effects against leukemia cell lines (K562 and Reh). The most active compound showed significant induction of apoptosis, highlighting the therapeutic potential of these derivatives in treating leukemia .

Case Study 2: Dual Receptor Ligands

Another investigation focused on dual-action ligands targeting histamine H3 and sigma-1 receptors. Compounds derived from the piperidine framework demonstrated analgesic properties in nociceptive and neuropathic pain models, suggesting that these compounds could serve as multifunctional agents in pain management .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine and pyridine moieties can significantly alter biological activity. For example, introducing methoxy or hydroxyl groups enhances interaction with biological targets, while changes to the piperidine position can affect selectivity and potency. The following table summarizes key findings from SAR analyses:

Modification Effect on Activity
Hydroxyl group additionImproved antiproliferative activity
Methyl substitutionAlters receptor affinity
Positioning of piperidineCritical for maintaining high selectivity

属性

IUPAC Name

3-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBPGGIIQVBPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405602
Record name 3-(Piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161609-89-8
Record name 3-(Piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-benzyloxycarbonyl-4-(3-pyridyl)-1,2,3,4-tetrahydropyridine (0.714 in ethanol (50 mL) was treated with 10% palladium on carbon (0.1 g) and hydrogenated under a hydrogen atmosphere at room temperature and 3.44 bar for 16 hours. The reaction mixture was filtered through diatomaceous earth to remove the catalyst, and the resulting filtrate was evaporated to afford the piperidine (0.393 g); NMR (CDCl3): 1.7 (m, 4), 2.8 (m, 4), 3.2 (m, 2), 7.3 (m, 1), 7.5 (m, 1), 8.5 (m, 2); MS: m/z=162(M+1).
Name
1-benzyloxycarbonyl-4-(3-pyridyl)-1,2,3,4-tetrahydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)pyridine
Reactant of Route 2
3-(Piperidin-4-yl)pyridine
Reactant of Route 3
3-(Piperidin-4-yl)pyridine
Reactant of Route 4
3-(Piperidin-4-yl)pyridine
Reactant of Route 5
3-(Piperidin-4-yl)pyridine
Reactant of Route 6
3-(Piperidin-4-yl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。